molecular formula C₂₅H₄₀O₃ B033274 CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- CAS No. 20231-57-6

CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-

Cat. No. B033274
CAS RN: 20231-57-6
M. Wt: 388.6 g/mol
InChI Key: IMNIZYXAQQBADI-OZECAXSSSA-N
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Description

Synthesis Analysis

The synthesis of bile acid derivatives, such as "CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-," often involves multi-step chemical reactions including oxidation, methylation, and dehydration processes. For instance, chenodeoxycholic acid derivatives have been synthesized through dehydration and subsequent treatment with concentrated hydrochloric acid, showcasing the complexity and precision required in synthesizing such compounds (Harano et al., 1977).

Molecular Structure Analysis

The molecular structure of bile acids and their derivatives is characterized by a steroid framework with specific functional groups that dictate their chemical behavior. Techniques like spectral measurements and mass spectrometry have been pivotal in identifying and confirming the structure of these compounds, such as the identification of 3α-hydroxy-5β,14β-chol-8-en-24-oic acid through its dehydration products (Harano et al., 1977).

Chemical Reactions and Properties

Bile acid derivatives undergo a variety of chemical reactions, including oxidation, reduction, and conjugation, which modify their chemical properties for specific purposes. The chemical synthesis of bile acid derivatives involves intricate steps such as beta-d-N-acetylglucosaminidation and sulfation, highlighting their complex chemical reactivity and the ability to form various conjugated compounds (Iida et al., 2006).

Scientific Research Applications

1. Metabolism in Disease Conditions

  • Niemann-Pick Disease Type C1 : The compound is involved in the metabolism of bile acids, specifically as a major metabolite found in the urine of patients with Niemann-Pick disease type C1. The study details the chemical synthesis of this bile acid and its conjugates, highlighting its significance in understanding the metabolic pathways in this rare disease (Iida et al., 2006).

2. Bile Acid Synthesis Pathways

  • Role in Neonatal Cholestasis : Research on a 6-year-old with cholestasis since birth revealed that a significant percentage of total serum bile acid was comprised of this compound, indicating its role in bile acid synthesis pathways and potential implications in cholestasis (Javitt et al., 1984).
  • Contributions to Chenodeoxycholic Acid Biogenesis : The compound's derivative, 3beta,7alpha-dihydroxychol-5-en-24-oic acid, is identified as a key intermediate in chenodeoxycholic acid biogenesis, crucial for understanding the metabolic pathways of bile acids (Ikeda & Yamasaki, 1978).

3. Chemical Synthesis and Characterization

  • Synthesis of Related Compounds : Studies have focused on the chemical synthesis of similar compounds, such as 3alpha,6beta,7alpha,12beta-tetrahydroxy-5beta-cholan-24-oic acids, using this compound as a starting material. This research contributes to the broader understanding of steroid chemistry and bile acid metabolism (Aggarwal et al., 1992).

4. Diagnostic and Therapeutic Implications

  • 3beta-HSD Deficiency : In a study of a patient with 3beta-hydroxy-delta5-C27-steroid dehydrogenase deficiency, a rare genetic disorder affecting bile acid synthesis, this compound was a key component in understanding the altered metabolic pathways and guiding treatment (Yamato et al., 2001).

Safety And Hazards

The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Flam. Liq. 2, STOT SE 1 . The precautionary statements include P210, P233, P280, P301 + P310, P303 + P361 + P353, P304 + P340, P311 .

properties

IUPAC Name

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h6,16,18-22,26H,5,7-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIZYXAQQBADI-OZECAXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-

CAS RN

20231-57-6
Record name Methyl delta5-3beta-hydroxycholanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL .DELTA.5-3.BETA.-HYDROXYCHOLANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZLS7I6QFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-

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